2-(3,5-dimethylisoxazol-4-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide
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Description
2-(3,5-dimethylisoxazol-4-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research on pyrimidinone and oxazinone derivatives, including structures related to the mentioned compound, has shown promising antimicrobial activities. These compounds were synthesized starting from citrazinic acid and showed good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Radioligand Applications
A novel series of pyrazolopyrimidineacetamides has been reported as selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). Among these, compounds designed with a fluorine atom allow for labelling with fluorine-18, enabling in vivo imaging studies (Dollé et al., 2008).
Anticancer Applications
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential as anticancer agents through various mechanisms, including the inhibition of 5-lipoxygenase, a key enzyme involved in the inflammatory process and cancer progression (Rahmouni et al., 2016).
Insecticidal Applications
Research into heterocycles incorporating a thiadiazole moiety, starting from compounds such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has led to the development of new compounds with significant insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. These findings open avenues for the development of new, more effective insecticides (Fadda et al., 2017).
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-12(10(2)25-20-9)8-13(22)17-6-7-21-15(23)11-4-3-5-18-14(11)19-16(21)24/h3-5H,6-8H2,1-2H3,(H,17,22)(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGJFKOTZIAKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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